Product packaging for 5-(Azidomethyl)-benzimidazole(Cat. No.:)

5-(Azidomethyl)-benzimidazole

Cat. No.: B8661443
M. Wt: 173.17 g/mol
InChI Key: FPCHDBWIACUYGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(Azidomethyl)-benzimidazole (CAS 267875-43-4) is a chemical reagent featuring the versatile benzimidazole scaffold, a structure of high importance in medicinal chemistry and drug discovery . The benzimidazole core is a known pharmacophore and is considered a structural isostere of naturally occurring nucleotides, allowing it to interact with a variety of biological polymers . This moiety has yielded numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and antihypertensive effects . The azidomethyl functional group at the 5-position presents a reactive handle for further chemical modification via click chemistry, making this compound a valuable synthon for the development of novel derivatives, molecular probes, or targeted bioactive compounds . As a building block, it can be used to generate a diverse array of analogs for structure-activity relationship (SAR) studies and high-throughput screening campaigns. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N5 B8661443 5-(Azidomethyl)-benzimidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7N5

Molecular Weight

173.17 g/mol

IUPAC Name

6-(azidomethyl)-1H-benzimidazole

InChI

InChI=1S/C8H7N5/c9-13-12-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2,(H,10,11)

InChI Key

FPCHDBWIACUYGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN=[N+]=[N-])NC=N2

Origin of Product

United States

Synthetic Methodologies for 5 Azidomethyl Benzimidazole and Its Chemical Congeners

Synthetic Routes to the Benzimidazole (B57391) Precursor Scaffold

The benzimidazole framework is a privileged heterocyclic motif in medicinal chemistry, and numerous methods for its synthesis have been developed. researchgate.netnih.gov These strategies typically involve the formation of the imidazole (B134444) ring fused to a benzene (B151609) ring.

The most prevalent and straightforward methods for constructing the benzimidazole ring system involve the condensation of an o-phenylenediamine (B120857) (or its substituted derivatives) with a one-carbon electrophile. semanticscholar.orgnih.govvinhuni.edu.vn This versatile approach allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole ring.

Common strategies include:

Condensation with Aldehydes: The reaction between an o-phenylenediamine and an aldehyde is one of the most efficient routes to 2-substituted benzimidazoles. semanticscholar.orgrsc.org This reaction typically proceeds through an initial imine formation, followed by cyclization and subsequent oxidation or aromatization. rsc.org A variety of catalysts, including metal nanoparticles (e.g., ZnO-NPs, CuO, nano-Fe2O3), acid catalysts (e.g., TsOH, chlorosulfonic acid), and oxidizing agents (e.g., H2O2/TiO2), have been employed to facilitate this transformation under mild conditions and often in high yields. semanticscholar.orgvinhuni.edu.vnrsc.org

Condensation with Carboxylic Acids and Derivatives: Carboxylic acids, esters, or acid chlorides can also be used as the one-carbon component. researchgate.netnih.gov These reactions often require harsher conditions, such as high temperatures or the use of strong acids like polyphosphoric acid (PPA), to drive the dehydration and cyclization process.

Oxidative Cyclization: Innovative methods utilize alternative sources for the methine carbon (C2). For instance, D-glucose has been employed as a biorenewable C1 synthon in an oxidative cyclization with o-phenylenediamines, using TsOH as a catalyst in water. semanticscholar.orgorganic-chemistry.org

Metal-Free Conditions: To align with green chemistry principles, metal-free synthetic routes have also been developed. One such method involves the reaction of o-phenylenediamine and N,N-Dimethylformamide regulated by hexamethyldisilazane (B44280) at elevated temperatures to produce the benzimidazole core in good yields without the need for an acid or transition metal. nih.gov

Table 1: Selected Catalytic Systems for Benzimidazole Synthesis via Condensation of o-Phenylenediamine and Aldehydes

Catalyst System Oxidant/Co-reagent Solvent Conditions Yield Reference
ZnO-NPs - Solvent-free Ball-milling High vinhuni.edu.vn
H₂O₂/TiO₂ P25 H₂O₂ Solvent-free Not specified Excellent semanticscholar.orgrsc.org
nano-Fe₂O₃ - Water Not specified High semanticscholar.orgrsc.org
TsOH (from glucose) Water Not specified Good semanticscholar.org
Chlorosulfonic acid - Not specified Mild Good to Excellent rsc.org

Regioselective Introduction of Substituents on the Benzene Ring

To synthesize 5-(Azidomethyl)-benzimidazole, a functional group must be installed at the 5-position of the benzimidazole ring, which can then be converted to the azidomethyl group. This is typically achieved by starting with a pre-functionalized benzene derivative. The key is to use a 4-substituted o-phenylenediamine as the starting material for the condensation reactions described above.

For example, starting with 4-methyl-1,2-phenylenediamine and condensing it with formic acid or a suitable equivalent would yield 5-methylbenzimidazole (B147155). This methyl group can then be functionalized in a subsequent step. Alternatively, a group that can be easily converted to a methyl or halomethyl group, such as a carboxyl or hydroxymethyl group, could be present on the starting diamine.

Direct C-H functionalization of the benzimidazole scaffold itself represents a more modern and atom-economical approach. acs.org While functionalization at the C2 position is most common, methods for regioselective C-H functionalization at other positions on the benzene ring have been developed. researchgate.net For instance, ruthenium-catalyzed C-H bond activation has been used for the regioselective arylation of benzimidazoles. thieme-connect.com Palladium-catalyzed cascade reactions involving C-N bond formation have also been used for the regioselective construction of substituted benzimidazolones. nih.gov These advanced methods could potentially be adapted to install a suitable functional group at the 5-position, which serves as a precursor to the azidomethyl moiety. researchgate.netnih.gov

Stereospecific and Regioselective Introduction of the Azidomethyl Group

Once the 5-substituted benzimidazole precursor, such as 5-(halomethyl)- or 5-(hydroxymethyl)-benzimidazole, is obtained, the azidomethyl group can be introduced.

The most traditional and widely used method for introducing an azide (B81097) group is through a nucleophilic substitution (SN2) reaction. nih.govresearchgate.net This process involves the displacement of a good leaving group by an azide anion, typically from a source like sodium azide (NaN₃).

The general synthetic sequence is as follows:

Precursor Synthesis: A 5-methylbenzimidazole scaffold is first synthesized as described in section 2.1.

Halogenation: The methyl group is then subjected to free-radical halogenation (e.g., using N-bromosuccinimide, NBS) to form 5-(bromomethyl)-benzimidazole. Alternatively, if the precursor is 5-(hydroxymethyl)-benzimidazole, it can be converted to a better leaving group, such as a tosylate or mesylate, or directly to the halide using reagents like thionyl chloride or phosphorus tribromide.

Azide Substitution: The resulting 5-(halomethyl)-benzimidazole or its sulfonate ester analogue is treated with sodium azide in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). mdpi.com The azide anion acts as a nucleophile, displacing the halide or sulfonate ester to yield this compound. nih.gov

This method is generally efficient and reliable for preparing benzylic azides from the corresponding benzylic halides. nih.gov

While nucleophilic displacement is a robust method, alternative protocols for azidomethylation have been developed that may offer advantages in certain contexts, such as improved functional group tolerance or milder reaction conditions.

Recent advances include:

Direct Azidomethylation with Azidomethyl Esters: An efficient method involves the use of azidomethyl esters (e.g., azidomethyl pivalate) in the presence of a silyl (B83357) triflate, which acts as a Lewis acid. acs.orgacs.org This protocol allows for the direct azidomethylation of various amines and N-heterocycles that can be activated with silyl groups. acs.orgacs.org While primarily demonstrated for N-azidomethylation, this type of chemistry could potentially be adapted for C-H azidomethylation or for functionalizing specific side chains.

Azidomethylation using N-Azidomethyldisulfonimides: Reagents such as N-azidomethyl dibenzenesulfonimide (B1583796) have been developed as azidomethyl donors. acs.org These compounds can react with various nucleophiles, including thiols, to install the azidomethyl group. acs.org This approach expands the toolkit for synthesizing azidomethyl compounds, particularly for substrates where traditional methods might be less effective. acs.org

Table 2: Methodological Comparison for Introducing the Azidomethyl Group

Method Reagents Precursor Conditions Advantages Disadvantages Reference
Nucleophilic Displacement Sodium Azide (NaN₃) 5-(Halomethyl)-benzimidazole or 5-(Sulfonyloxymethyl)-benzimidazole Polar aprotic solvent (DMF, DMSO) Well-established, reliable, readily available reagents Requires pre-functionalized precursor with a leaving group nih.gov
Direct Azidomethylation Azidomethyl pivalate, TMSOTf Silylated N-heterocycle Lewis acid catalysis Direct introduction, potentially milder for some substrates Primarily for N-H bonds, substrate scope may be limited acs.orgacs.org
Azidomethyl Donors N-Azidomethyldisulfonimide Thiol or other nucleophile Base (e.g., NaH) Useful for specific nucleophiles like thiols Less common, reagent synthesis required acs.org

Derivatization and Functionalization Strategies for this compound

This compound is a versatile intermediate that can be further modified at several positions to create a diverse range of chemical congeners. researchgate.net The primary sites for functionalization are the azide moiety and the nitrogen atoms of the imidazole ring.

Reactions of the Azide Group: The azide functional group is exceptionally useful for bioorthogonal chemistry. The most prominent reaction is the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov Reacting this compound with various terminal alkynes in the presence of a copper(I) catalyst affords stable 1,4-disubstituted 1,2,3-triazole derivatives. This reaction is high-yielding, tolerant of many functional groups, and allows for the straightforward linkage of the benzimidazole core to other molecular fragments.

Functionalization of the Imidazole Nitrogens: The benzimidazole ring contains two nitrogen atoms, and the N-H proton is acidic, allowing for deprotonation and subsequent reaction with electrophiles. chemicalbook.comlongdom.org

N-Alkylation/Arylation: The imidazole nitrogen can be alkylated or arylated using alkyl halides, aryl halides, or other electrophiles in the presence of a base. researchgate.net This modification can significantly alter the molecule's physical and biological properties. It should be noted that for asymmetrically substituted benzimidazoles, N-substitution can lead to a mixture of N1 and N3 regioisomers.

Further Substitution on the Aromatic Rings: While less common after the core synthesis, further electrophilic substitution on the benzene ring is possible, though the regioselectivity can be complex due to the influence of the fused imidazole ring. chemicalbook.com

Modifications at the Nitrogen Heteroatoms of the Benzimidazole Ring

The nitrogen atoms within the imidazole portion of the benzimidazole ring are key sites for synthetic modification, allowing for the introduction of diverse substituents that can significantly alter the molecule's properties. The pyrrole-type nitrogen (N-1) is weakly acidic and can be readily deprotonated and subsequently alkylated. chemicalbook.com

N-alkylation is a primary strategy for functionalizing the benzimidazole core. This reaction typically involves the treatment of the parent benzimidazole with an alkylating agent, such as an alkyl or benzyl (B1604629) halide, in the presence of a base. chemicalbook.comgoogle.com The choice of reaction conditions can direct the substitution to occur at the N-1 position. For instance, the use of Morita–Baylis–Hillman (MBH) adducts, such as allylic alcohols or acetates, provides an efficient, catalyst-free method for N-allylation in refluxing toluene. beilstein-journals.org Under more stringent conditions, it is possible to achieve dialkylation, leading to the formation of 1,3-dialkylbenzimidazolium salts. chemicalbook.com Phase transfer catalysis (PTC) has also been employed to facilitate the alkylation of benzimidazole derivatives, offering an effective method for reacting water-insoluble organic substrates. researchgate.net

Table 1: Methodologies for N-Alkylation of the Benzimidazole Ring
Reaction TypeAlkylating AgentTypical ConditionsReference
N-AlkylationAlkyl Halides (e.g., CH₃I, Benzyl Bromide)Base (e.g., NaH, K₂CO₃) in an organic solvent (e.g., DMF, Acetonitrile) nih.gov
N-AllylationMBH Alcohols/AcetatesRefluxing Toluene, catalyst-free beilstein-journals.org
N-Alkylation (PTC)Benzyl Chloride, Allyl BromideSolid base (e.g., K₂CO₃), PTC catalyst (e.g., TBAB) in a biphasic system researchgate.net
N-Alkylation (Aqueous)Alkyl HalidesAqueous basic medium with surfactant (e.g., SDS) researchgate.net

Transformations of the Azidomethyl Moiety

The azidomethyl group at the 5-position is a versatile functional handle, primarily utilized in two key transformations: cycloaddition reactions and reduction to an amine.

The most prominent reaction of the azide functionality is the Huisgen 1,3-dipolar cycloaddition with alkynes, commonly known as "click chemistry," to form stable 1,2,3-triazole rings. This reaction can be catalyzed by copper(I) or ruthenium complexes, which control the regioselectivity of the addition. Ruthenium-catalyzed reactions, for example, often yield the 1,5-disubstituted triazole isomer, whereas copper-catalyzed reactions typically produce the 1,4-disubstituted product. mdpi.com This allows for the covalent linkage of the this compound core to a wide array of alkyne-containing molecules. nih.gov

Alternatively, the azide group can be reduced to a primary amine (5-(aminomethyl)-benzimidazole). This transformation opens up further avenues for functionalization, such as amide bond formation or reductive amination. Standard reduction methods include catalytic hydrogenation (e.g., H₂ over a palladium catalyst), reduction with lithium aluminum hydride (LiAlH₄), or the Staudinger reaction using triphenylphosphine (B44618) followed by hydrolysis.

Table 2: Key Chemical Transformations of the Azidomethyl Group
TransformationReagents and ConditionsProductReference
[3+2] Cycloaddition (Click Chemistry)Terminal Alkyne, Ru or Cu catalyst1,2,3-Triazole derivative mdpi.com
Reduction to AmineH₂, Pd/C; or LiAlH₄; or PPh₃ then H₂O (Staudinger)Aminomethyl derivative niscpr.res.innih.gov

Peripheral Functionalization of the Benzene Ring

The benzene portion of the benzimidazole scaffold is susceptible to electrophilic aromatic substitution, allowing for the introduction of functional groups onto the carbocyclic ring. chemicalbook.com The positions on the benzene ring (4, 5, 6, and 7) are π-excessive, making them targets for electrophiles. chemicalbook.com The directing influence of the fused imidazole ring and any existing substituents will determine the regiochemical outcome.

Nitration is a well-documented electrophilic substitution reaction for benzimidazoles. researchgate.net Typically, treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group onto the benzene ring, most commonly at the 5- or 6-position. researchgate.netnih.gov For a 5-substituted benzimidazole like this compound, nitration would be expected to occur at the 4-, 6-, or 7-positions, with the precise outcome depending on the directing effects of the existing substituents. Other electrophilic aromatic substitutions, such as halogenation (using Br₂ or Cl₂) and sulfonation (using SO₃ in H₂SO₄), can also be employed to further functionalize the benzene ring. youtube.comyoutube.com

Sustainable and Green Chemistry Approaches in Synthetic Pathways

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign and efficient syntheses of benzimidazole derivatives. These approaches aim to reduce waste, minimize the use of hazardous solvents, and lower energy consumption. sphinxsai.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard. eurekaselect.com The application of microwave irradiation can dramatically reduce reaction times for benzimidazole synthesis—from hours to minutes—while often improving product yields and purity. eurekaselect.comarkat-usa.org Reactions are typically conducted by condensing an o-phenylenediamine with an aldehyde or carboxylic acid. eurekaselect.com

Another key green strategy is the replacement of volatile organic compounds (VOCs) with more sustainable reaction media. Water, ionic liquids (ILs), and deep eutectic solvents (DES) have all been successfully used as green solvents for benzimidazole synthesis. mdpi.comnih.gov In some cases, reactions can be performed under solvent-free conditions, further enhancing the environmental credentials of the synthetic route. mdpi.com The use of recyclable catalysts, such as Erbium(III) triflate (Er(OTf)₃) or various supported nanoparticles, also contributes to the sustainability of these methods by allowing for easy separation and reuse. mdpi.com

Table 3: Comparison of Conventional vs. Green Synthetic Approaches for Benzimidazoles
ParameterConventional MethodsGreen Chemistry ApproachesReference
HeatingConventional reflux (hours)Microwave irradiation (minutes) eurekaselect.commdpi.com
SolventsVOCs (e.g., Toluene, DMF)Water, Ionic Liquids, DES, Solvent-free mdpi.comnih.gov
CatalystsStoichiometric acids/bases, heavy metalsRecyclable catalysts (e.g., Er(OTf)₃, nanoparticles), catalyst-free mdpi.comniscpr.res.in
YieldsModerate to goodGood to excellent (often >90%) eurekaselect.com

Advanced Analytical and Spectroscopic Characterization Techniques in Synthetic Research

The structural elucidation of this compound and its derivatives relies on a suite of modern analytical and spectroscopic techniques. These methods are crucial for confirming the identity, purity, and structure of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique.

¹H NMR: The proton NMR spectrum provides information about the electronic environment and connectivity of hydrogen atoms. For this compound, characteristic signals would include a singlet for the methylene (B1212753) protons (CH₂) of the azidomethyl group, typically in the range of δ 4.5-5.0 ppm. The aromatic protons on the benzene ring would appear as a complex pattern between δ 7.0-8.0 ppm, and the N-H proton of the imidazole ring would present as a broad singlet at a lower field (δ 12.0-13.0 ppm), which is exchangeable with D₂O. rsc.orgchemicalbook.com

¹³C NMR: The carbon NMR spectrum reveals the number and type of carbon atoms. The methylene carbon of the azidomethyl group would have a characteristic resonance. The aromatic and heterocyclic carbons appear in the δ 110-150 ppm range. arabjchem.orgresearchgate.net The presence of rapid tautomerism in solution can sometimes lead to the observation of fewer signals than expected due to the averaging of chemical environments for certain carbon atoms (e.g., C4/C7 and C5/C6). nih.gov

Infrared (IR) Spectroscopy is particularly useful for identifying key functional groups. The most distinctive feature for this compound would be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (N₃) group, which appears around 2100 cm⁻¹. Other important signals include a broad band for the N-H stretch (around 3100-3400 cm⁻¹), C-H aromatic stretches (~3050 cm⁻¹), and C=N/C=C stretching vibrations of the heterocyclic and aromatic rings (1450-1620 cm⁻¹). nih.govorientjchem.org

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. tsijournals.com The fragmentation pattern observed in the mass spectrum can provide additional structural information.

Table 4: Typical Spectroscopic Data for Benzimidazole Derivatives
TechniqueFunctional Group / NucleusExpected Chemical Shift / WavenumberReference
¹H NMR (δ, ppm)N-H (imidazole)12.0 - 13.0 (broad s) rsc.org
C-H (imidazole, C2)~8.0 - 8.5 (s) rsc.org
Ar-H (benzene ring)7.0 - 8.0 (m) rsc.org
-CH₂-N₃4.5 - 5.0 (s) rsc.org
¹³C NMR (δ, ppm)C2 (imidazole)~141 - 147 rsc.orgarabjchem.org
Aromatic & Heterocyclic Carbons110 - 140 arabjchem.org
-CH₂-N₃~50 - 55 tsijournals.com
IR (cm⁻¹)N-H stretch3100 - 3400 (broad) nih.gov
N₃ stretch (azide)~2100 (strong, sharp) researchgate.net
C=N / C=C stretch1450 - 1620 researchgate.net

Chemical Reactivity and Mechanistic Pathways of 5 Azidomethyl Benzimidazole

Click Chemistry Paradigms: Azide-Alkyne Cycloaddition (AAC) Reactions

The azide-alkyne cycloaddition (AAC) is a cornerstone of click chemistry, involving the [3+2] cycloaddition between an azide (B81097) and an alkyne to form a stable 1,2,3-triazole ring. This transformation is highly reliable and can be performed under mild conditions, tolerating a wide range of functional groups. For 5-(azidomethyl)-benzimidazole, this reaction provides a straightforward method for covalently linking the benzimidazole (B57391) core to other molecules.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the AAC reaction that exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. The reaction is significantly accelerated in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.

The optimization of reaction conditions for the CuAAC of azides like this compound is crucial for achieving high yields and purity of the desired triazole products. Key parameters that are often optimized include the choice of solvent, copper source, reducing agent, and reaction temperature.

The regiochemical control in CuAAC is a key advantage of this method. The copper-catalyzed mechanism ensures the exclusive formation of the 1,4-disubstituted triazole regioisomer, in contrast to the uncatalyzed thermal Huisgen cycloaddition which often yields a mixture of 1,4- and 1,5-regioisomers. This high regioselectivity simplifies product purification and is a critical feature for applications where precise connectivity is essential.

Table 1: General Optimized Conditions for CuAAC Reactions

Parameter Condition Rationale
Azide 1.0 equivalent Starting material
Alkyne 1.0 - 2.0 equivalents Reactant, slight excess can drive the reaction to completion
Copper Source 1.0 mol % CuSO₄·5H₂O Catalyst precursor
Reducing Agent 5.0 mol % Sodium Ascorbate In situ generation of active Cu(I) species
Ligand 1.1 mol % (optional) Accelerates the reaction and stabilizes the Cu(I) catalyst
Solvent PEG-Water, tert-BuOH:H₂O (1:1) Green and efficient reaction media
Temperature Room Temperature or 50-100°C (Microwave) Mild conditions, with microwave for rate enhancement

| Reaction Time | 5 minutes - 24 hours | Dependent on substrates, catalyst, and temperature |

Note: This table represents generally optimized conditions for CuAAC reactions and may require further refinement for the specific use of this compound.

The rate of the CuAAC reaction can be dramatically enhanced through the use of accelerating ligands that coordinate to the copper(I) center. These ligands stabilize the catalytically active Cu(I) species, prevent catalyst disproportionation, and facilitate the catalytic cycle.

Tris(2-benzimidazolylmethyl)amines have been identified as superior accelerating ligands for the CuAAC reaction nih.govresearchgate.net. Kinetic studies have shown that benzimidazole-based ligands can provide higher reaction rates than the commonly used tris(triazolylmethyl)amine (TBTA) ligand, particularly in aqueous media nih.gov. The electronic properties of the ligand, such as the ability of a central nitrogen donor to provide electron density to the Cu(I) center, are believed to play a crucial role in assisting the cycloaddition nih.gov.

For instance, the water-soluble ligand (BimC4A)₃, a tris(2-benzimidazolylmethyl)amine with pendant alkylcarboxylate arms, has proven to be particularly effective for the rapid and high-yielding synthesis of functionalized triazoles with very low catalyst loadings (0.01-0.5 mol % Cu) nih.gov. The use of such ligands is especially advantageous in bioconjugation reactions where low catalyst concentrations are desirable to minimize cellular toxicity.

While specific kinetic data for the ligand-accelerated CuAAC of this compound is not detailed in the provided search results, the general findings strongly suggest that benzimidazole-based ligands would be highly effective in promoting its reaction with various alkynes. The choice of ligand can be tailored based on the reaction conditions, with certain "mixed" ligands containing both benzimidazole and pyridine motifs showing excellent performance in both organic and aqueous solvent systems nih.gov.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative to CuAAC that proceeds without the need for a metal catalyst. This is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern. The reaction is driven by the release of ring strain from a cyclooctyne, a highly reactive alkyne incorporated into an eight-membered ring.

The kinetics of SPAAC reactions are a critical factor in their application, especially in biological systems where rapid conjugation is often required. The reaction rate is highly dependent on the structure of the cyclooctyne, with electron-withdrawing substituents on the cyclooctyne ring generally leading to faster reaction rates.

Specific kinetic studies on the SPAAC of this compound are not available in the provided search results. However, studies on similar azides, such as para-azidomethyl-L-phenylalanine (pAMF), have shown that the reaction with strained cyclooctynes like dibenzocyclooctyl (DBCO) is efficient researchgate.net. The substrate scope of SPAAC is broad, with the reaction being compatible with a wide range of functional groups present in both the azide and the cyclooctyne. This allows for the conjugation of this compound to a diverse array of molecules, including biomolecules, fluorophores, and nanoparticles, provided they are functionalized with a suitable cyclooctyne. The choice of cyclooctyne can be tuned to modulate the reaction kinetics and the properties of the resulting conjugate.

The chemical properties of these hybrid structures are a composite of the benzimidazole and triazole components, as well as any substituents introduced via the alkyne. For example, the incorporation of different functional groups on the alkyne partner can modulate the solubility, lipophilicity, and electronic properties of the resulting benzimidazole-triazole hybrid. These properties are critical in various applications, from drug design to materials science. For instance, the introduction of sulfonamide moieties can lead to hybrids with interesting pharmacological profiles researchgate.net. The physicochemical properties of these hybrids, such as their molecular weight, polar surface area, and number of hydrogen bond donors and acceptors, are important considerations in drug development and can be predicted using computational methods nih.govresearchgate.net.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Copper(II) sulfate
Sodium ascorbate
Tris(2-benzimidazolylmethyl)amine
Tris(triazolylmethyl)amine (TBTA)
(BimC4A)₃
para-Azidomethyl-L-phenylalanine (pAMF)
Dibenzocyclooctyl (DBCO)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Metal-Free Bioorthogonal Conjugation

Alternative Azide-Mediated Transformations

The azidomethyl group is a versatile functional group capable of undergoing several important transformations beyond simple nucleophilic substitution. These reactions provide pathways to amines, imines, and highly reactive nitrene intermediates, each with significant applications in organic synthesis.

The Staudinger reaction, discovered by Hermann Staudinger in 1919, is a mild and efficient method for the reduction of organic azides to primary amines. organicchemistrytutor.comalfa-chemistry.com In the context of this compound, this reaction converts the azidomethyl group into an aminomethyl group. The process occurs in two main steps: the formation of an iminophosphorane (also known as an aza-ylide) intermediate, followed by its hydrolysis to yield the primary amine and a phosphine oxide byproduct. wikipedia.org

The reaction is initiated by the nucleophilic attack of a phosphine, typically triphenylphosphine (B44618), on the terminal nitrogen atom of the azide. alfa-chemistry.comwikipedia.org This addition leads to a phosphazide intermediate, which is often unstable and proceeds through a four-membered ring transition state to release dinitrogen gas (N₂), a thermodynamically favorable process. organicchemistrytutor.comalfa-chemistry.com The product of this step is a stable iminophosphorane. wikipedia.orgchem-station.com

Reaction Mechanism:

Iminophosphorane Formation: R-N₃ + PPh₃ → R-N=PPh₃ + N₂

Hydrolysis: R-N=PPh₃ + H₂O → R-NH₂ + O=PPh₃

The subsequent hydrolysis of the iminophosphorane intermediate yields the primary amine, 5-(aminomethyl)-benzimidazole, and triphenylphosphine oxide. wikipedia.org The Staudinger reduction is particularly valuable in organic synthesis because it proceeds under very mild conditions and is chemoselective. organicchemistrytutor.com It does not affect other reducible functional groups that might be sensitive to harsher reducing agents like catalytic hydrogenation or complex metal hydrides, such as double bonds, carbonyls, or esters. organicchemistrytutor.com

Table 1: Key Features of the Staudinger Reduction

FeatureDescription
Reagents Organic azide, Triphenylphosphine (or other trivalent phosphine), Water
Intermediate Iminophosphorane (Aza-ylide)
Products Primary amine, Phosphine oxide, Nitrogen gas
Key Advantages Mild reaction conditions, High chemoselectivity, High yields alfa-chemistry.com
Mechanism Nucleophilic attack by phosphine, N₂ expulsion, Hydrolysis of iminophosphorane wikipedia.org

The iminophosphorane intermediate generated from the reaction of this compound with a phosphine is not only a precursor to an amine but also a key reactant in the aza-Wittig reaction. chem-station.com This reaction is the nitrogen analogue of the Wittig reaction and is a powerful tool for the formation of carbon-nitrogen double bonds (imines). chem-station.comwikipedia.org Instead of being hydrolyzed, the iminophosphorane is reacted with a carbonyl compound, such as an aldehyde or ketone. wikipedia.org

The mechanism is analogous to the Wittig reaction, involving a [2+2] cycloaddition between the iminophosphorane and the carbonyl group to form a four-membered oxazaphosphetane intermediate. acs.orgmdpi.com This intermediate then undergoes a cycloreversion, breaking down to form the desired imine and triphenylphosphine oxide. mdpi.comresearchgate.net The entire process can be performed in one pot by combining the azide, phosphine, and carbonyl compound. wikipedia.org

General Aza-Wittig Reaction Sequence:

R-N₃ + PPh₃ → R-N=PPh₃ + N₂

R-N=PPh₃ + R'C(=O)R'' → [Oxazaphosphetane intermediate] → R-N=CR'R'' + O=PPh₃

The intramolecular version of the aza-Wittig reaction is a particularly effective strategy for synthesizing nitrogen-containing heterocyclic compounds of various ring sizes. researchgate.netscispace.com While the standard aza-Wittig reaction is a condensation, certain substrates can undergo rearrangement processes. For instance, N-allyl-N-aryl glycine methyl ester derivatives, under specific conditions, undergo an aza- wikipedia.orgacs.org-Wittig rearrangement. nih.gov

Azides can serve as precursors to nitrenes, the nitrogen analogues of carbenes, which are highly reactive intermediates containing a monovalent, uncharged nitrogen atom with only six valence electrons. wikipedia.org The generation of a nitrene from the azidomethyl group of this compound can be achieved through either thermolysis (heating) or photolysis (irradiation with UV light). wikipedia.orgaakash.ac.in These high-energy conditions cause the azide to expel a molecule of dinitrogen (N₂), a highly stable leaving group, to form the corresponding nitrene. aakash.ac.in

Nitrene Generation: R-CH₂-N₃ --(heat or hv)--> R-CH₂-N: + N₂

Nitrenes are highly electrophilic and reactive, and they are typically generated in situ to be trapped by other molecules in the reaction mixture. wikipedia.orgaakash.ac.in Their reactivity is dictated by their electronic spin state (singlet or triplet). slideshare.net Key reactions of nitrenes include:

C-H Insertion: Nitrenes can insert into carbon-hydrogen bonds to form new C-N bonds, converting an alkane into an amine derivative. Singlet nitrenes typically react with retention of configuration. wikipedia.orgslideshare.net

Cycloaddition: In the presence of alkenes, nitrenes undergo cycloaddition to form three-membered heterocyclic rings called aziridines. aakash.ac.inslideshare.net

Rearrangement: Aryl nitrenes are known to undergo rearrangement reactions, such as ring expansion. wikipedia.orgpurdue.edu

Due to their high reactivity, nitrenes generated from this compound would readily react with surrounding solvent molecules or other functional groups within the same molecule, leading to a variety of potential products. purdue.edu

Intrinsic Reactivity of the Benzimidazole Heterocycle

The benzimidazole ring system is an aromatic, bicyclic heterocycle formed by the fusion of benzene (B151609) and imidazole (B134444) rings. wikipedia.orgnih.gov Its chemical properties are a composite of these two constituent rings, exhibiting both acidic and basic characteristics and undergoing various substitution reactions. nih.gov

Benzimidazole is amphoteric, meaning it can act as both an acid and a base. nih.gov It possesses two distinct nitrogen atoms: one is a pyrrole-type nitrogen (N1), which is part of the five-membered ring and has a lone pair contributing to the aromatic system, and the other is a pyridine-like nitrogen (N3), whose lone pair is not part of the aromatic sextet and is available for protonation. chemicalbook.com

Basicity: The pyridine-like N3 atom makes benzimidazole basic, readily forming salts with acids. chemicalbook.com The pKa of protonated benzimidazole is approximately 5.4, indicating it is a weak base. nih.govnih.gov

Acidity: The pyrrole-type N1-H proton is acidic and can be removed by a strong base. wikipedia.org With a pKa of about 12.8, it is sufficiently acidic to be soluble in aqueous alkali solutions. chemicalbook.com

The benzimidazole ring can undergo both electrophilic and nucleophilic substitution reactions.

Electrophilic Substitution: The benzene portion of the heterocycle is electron-rich and thus susceptible to electrophilic substitution reactions at positions 4, 5, 6, and 7. chemicalbook.com Reactions like nitration and bromination occur preferentially at the 5- and 6-positions.

Nucleophilic Substitution: The imidazole portion of the ring is relatively electron-deficient, making the C2 position (the carbon atom between the two nitrogens) prone to attack by nucleophiles. chemicalbook.comresearchgate.net This is a key site for functionalization in the synthesis of many benzimidazole-based compounds. nih.govnih.gov The N1 position can also be readily alkylated by electrophiles. chemicalbook.com

Table 2: Reactivity Profile of the Benzimidazole Ring

PropertyDescriptionPosition(s)
Basicity (pKa of conjugate acid) ~5.4 nih.govN3 (Pyridine-like)
Acidity (pKa) ~12.8 chemicalbook.comN1-H (Pyrrole-like)
Electrophilic Substitution Susceptible to attack by electrophiles. chemicalbook.comC4, C5, C6, C7
Nucleophilic Substitution Prone to attack by nucleophiles. chemicalbook.comC2
Alkylation Can be alkylated by electrophiles. chemicalbook.comN1

Based on a comprehensive search of available scientific literature, detailed computational and theoretical studies focusing specifically on the compound This compound are not presently available. Research in this area tends to focus on the broader class of benzimidazole derivatives or other isomers, without specific computational data being published for the 5-(azidomethyl) variant.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for this specific compound. The necessary data for the following sections and subsections could not be located:

Computational and Theoretical Investigations of 5 Azidomethyl Benzimidazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Computational Elucidation of Reaction Mechanisms, e.g., Cycloadditions

While general principles and computational studies exist for the benzimidazole (B57391) scaffold and for the azide (B81097) functional group in cycloaddition reactions, applying this general information would violate the strict requirement to focus solely on "5-(Azidomethyl)-benzimidazole". Without specific docking scores, binding energy data, DFT-calculated electronic properties, QTAIM topological analyses, or elucidated reaction mechanisms for this exact molecule, any generated content would be speculative and not based on published research findings as required.

Further research and publication in the field would be necessary to generate the specific data required for this article.

Following a comprehensive search of available scientific literature, it has been determined that there is currently no specific published research on the computational and theoretical investigations of the chemical compound “this compound” corresponding to the detailed outline provided.

Searches were conducted to find information pertaining to:

Computational Structure-Activity Relationship (SAR) Studies: Including the identification of structural determinants for chemical reactivity and molecular interactions.

In Silico Design and Virtual Screening: Focusing on the design and screening of novel analogues based on the this compound scaffold.

Pharmacokinetic and ADMET Predictions: Specifically for the scaffold design related to this compound.

Despite a thorough investigation into these specific areas, no dedicated studies or data sets for "this compound" were found in the public domain. The existing computational research on the broader class of benzimidazole derivatives does not provide the specific details required to accurately and scientifically address the outlined topics for this particular compound. Therefore, the generation of a detailed, informative, and scientifically accurate article focusing solely on the computational aspects of this compound is not possible at this time.

Research Applications and Utility of 5 Azidomethyl Benzimidazole in Chemical Biology and Material Science

Function as a Chemical Probe and Bioorthogonal Labeling Reagent

The unique characteristics of the azide (B81097) group make 5-(Azidomethyl)-benzimidazole an excellent candidate for use as a chemical probe and a reagent for bioorthogonal labeling. The azide is small, non-perturbing, and essentially absent from natural biological systems, making it an ideal functional group for modifying biomolecules without interfering with their native functions. nih.gov Its primary reactivity involves cycloaddition reactions with alkynes or strained alkenes, allowing for specific covalent bond formation even in complex biological environments. nih.gov

Strategies for Bioorthogonal Tagging and Conjugation in Complex Biological Systems

Bioorthogonal chemistry provides powerful tools for labeling and visualizing biomolecules in their native environment. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are cornerstone reactions in this field. nih.govrsc.org These reactions are highly efficient and specific, enabling the coupling of an azide-modified molecule, such as this compound, to an alkyne-tagged target. sigmaaldrich.com This strategy has been widely adopted for connecting polymers, modifying surfaces, and conjugating biomolecules. ugent.benih.gov

The ability to modify and image nucleic acids is crucial for understanding their biological roles and for developing new diagnostics and therapies. nih.govrsc.org Bioorthogonal chemistry offers a powerful approach for this purpose. nih.gov Nucleoside analogs containing bioorthogonal functional groups can be metabolically incorporated into DNA and RNA. For instance, azide-containing nucleosides like 5-(azidomethyl)-2′-deoxyuridine (AmdU) can be enzymatically incorporated into DNA. nih.gov The resulting azide-modified DNA can then be specifically tagged with probes for imaging or affinity purification through click chemistry. This allows for the visualization and tracking of DNA synthesis and localization within cells. While direct studies using this compound for this specific application are not prominent, its azide functionality is analogous to that used in AmdU, suggesting its potential as a component of more complex nucleic acid-targeting probes.

Table 1: Bioorthogonal Reactions for Nucleic Acid Labeling

Reaction Type Reactants Key Features
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide, Terminal Alkyne, Copper(I) Catalyst High reaction rate, Forms 1,4-disubstituted triazole. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide, Strained Cyclooctyne Copper-free, suitable for live-cell imaging. nih.gov

Development of Fluorescent and Affinity-Based Probes for Molecular Detection

Benzimidazole (B57391) derivatives are widely used in the design of fluorescent probes due to their intrinsic photophysical properties and their ability to interact with various biological targets. nih.govnih.govrsc.org By combining the benzimidazole scaffold with the bioorthogonal reactivity of the azide group, this compound can serve as a building block for sophisticated molecular probes.

After the azide group is "clicked" to a target molecule, the benzimidazole portion can act as a reporter. For example, it can be part of a system that exhibits a change in fluorescence upon binding to a specific ion or molecule. rsc.org Benzimidazole-based probes have been designed to detect various analytes, including metal ions and changes in pH. nih.govrsc.org Furthermore, the benzimidazole structure can be tailored to create affinity-based probes. These probes are designed to bind selectively to a specific protein or biomolecule, and the azide handle allows for the subsequent attachment of a reporter tag (like biotin (B1667282) for affinity purification or a fluorophore for imaging) via click chemistry, a key strategy in affinity-based protein profiling (AfBPP). magtechjournal.com

Contributions to Macromolecular and Supramolecular Chemistry

The azide-alkyne click reaction is a cornerstone of modern polymer and material science due to its high efficiency and modularity. ugent.be The bifunctional nature of this compound, possessing both the polymerizable benzimidazole core and the "clickable" azide handle, makes it a valuable monomer for creating advanced macromolecular structures.

Polymer Synthesis and Functional Material Design via Click Polymerization

Click polymerization, particularly the CuAAC reaction, is a powerful method for synthesizing poly(triazole)s, a class of polymers with unique functional properties. rsc.org Monomers containing both an azide and an alkyne group, or a mixture of diazide and dialkyne monomers, can be polymerized to form linear or hyperbranched polymers. This compound can act as a key component in such polymerizations. It can be incorporated into a polymer backbone, where the benzimidazole units can contribute to the material's thermal stability, while the resulting triazole rings from the click reaction provide rigidity and potential for coordination chemistry.

The synthesis of polymers containing benzimidazole units, such as polybenzimidazole (PBI), is of significant interest for high-performance materials. mdpi.com Incorporating this compound into these polymer structures or using it to functionalize them post-polymerization via its azide group allows for the creation of functional materials with tailored properties. For example, the azide groups can be used as cross-linking points to enhance the mechanical properties of the material or as sites for attaching other functional molecules to create materials for sensing, catalysis, or biomedical applications. mdpi.com

Table 2: Applications of Click Polymerization in Materials Science

Application Area Description Resulting Properties
Functional Polymers Synthesis of polymers with specific side-chain functionalities attached via click chemistry. acs.org Tailored solubility, biocompatibility, or responsiveness.
Dendrimers & Star Polymers Convergent or divergent synthesis of complex, branched architectures. ugent.beacs.org High density of functional groups, unique rheological properties.
Block Copolymers Linking of different polymer blocks prepared by various polymerization methods. ugent.be Self-assembly into well-defined nanostructures.

| Surface Modification | Grafting polymer chains onto surfaces to alter their properties. nih.gov | Improved biocompatibility, anti-fouling characteristics. |

Fabrication of Hybrid Materials and Nanostructures

The functionalization of nanoparticles is essential to ensure their stability, biocompatibility, and targeted functionality. nih.gov The benzimidazole scaffold has been successfully integrated with various nanostructures, and the azidomethyl group provides an ideal anchor point for covalently linking the heterocycle to nanoparticle surfaces. researchgate.netbiointerfaceresearch.com This is typically achieved via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where alkyne groups are first introduced onto the surface of a nanomaterial. The subsequent reaction with this compound grafts the benzimidazole units onto the surface, creating a stable, functional hybrid material.

Research has demonstrated the use of nanoparticles as effective catalysts for the synthesis of benzimidazole derivatives, indicating a strong affinity and interaction between the two components. biointerfaceresearch.comnih.gov For instance, copper(II) oxide (CuO) and magnetically recoverable chitosan-supported iron oxide nanoparticles (Fe3O4/chitosan) have been employed in these syntheses. biointerfaceresearch.com Furthermore, the loading of azido (B1232118) derivatives onto metallic and polymeric nanoparticles has been noted as a strategy to impart specific biological or material properties. researchgate.net The resulting hybrid materials can exhibit enhanced characteristics, such as improved solubility and controlled release of encapsulated benzimidazole-based agents from nanocarriers. researchgate.net

Table 1: Examples of Nanomaterials Used in Benzimidazole Chemistry

Nanomaterial Application in Benzimidazole Context Reference
Copper (II) oxide (CuO) Catalyst for C-N coupling reactions to form benzimidazoles. biointerfaceresearch.com
Fe3O4/Chitosan Nanocomposite Magnetically recoverable catalyst for the synthesis of 1,2-disubstituted benzimidazoles. biointerfaceresearch.com
Melamine-Functionalized Fe3O4 Support for CuO nanoparticles as a catalyst in benzimidazole synthesis. nih.gov

Modular Assembly of Complex Architectures (e.g., Dendrimers, Glycoconjugates)

The azide-alkyne "click" reaction is a cornerstone of modular synthesis, allowing for the efficient construction of complex macromolecules from smaller, functional building blocks. nih.gov this compound is an exemplary component in this strategy due to the robust and specific reactivity of its azide group.

Dendrimers: Dendrimers are perfectly branched, monodisperse polymers with a defined core, interior branches, and a functional surface. nih.gov The synthesis of dendrimers can be challenging, but click chemistry has emerged as a superior method for their construction, offering high yields and purity. nih.govmonash.edu In this context, this compound can be used as a key monomer. For example, in a convergent synthesis approach, a molecule like 5-(azidomethyl)benzene-1,3-diol, which is structurally analogous to a dihydroxy-benzimidazole derivative, can act as a CD2-type monomer that reacts with an AB2-type monomer to build dendritic branches (dendrons) in a single, efficient step. diva-portal.org These pre-formed dendrons, now carrying reactive focal points, can then be "clicked" onto a multifunctional core. Alternatively, in a divergent approach, an alkyne-functionalized core can be reacted with an excess of this compound to form the first generation, with the benzimidazole units populating the dendrimer's periphery.

Glycoconjugates: Glycoconjugates, molecules where carbohydrates are linked to other chemical species, are vital in many biological processes. The creation of synthetic glycoconjugates is a key area of glycobiology research. nih.govresearchgate.net Azide-based bioorthogonal click chemistry provides a powerful tool for linking carbohydrate moieties to scaffolds like benzimidazole. nih.govmdpi.com By reacting an alkyne-modified sugar with this compound, a stable triazole linker is formed, creating a novel benzimidazole-glycoconjugate. This modular approach allows for the rapid synthesis of libraries of glycoconjugates for biological screening and imaging applications. researchgate.netmdpi.com

Role in Fundamental Mechanistic Organic and Bioorganic Chemistry Research

Beyond its synthetic utility, the this compound scaffold serves as a valuable tool for investigating fundamental reaction mechanisms, kinetics, and thermodynamics.

Studies on Reaction Kinetics and Thermodynamic Parameters of Azide Transformations

The efficiency of the CuAAC reaction is highly dependent on the copper catalyst and its coordinating ligands. Tris(2-benzimidazolylmethyl)amine ligands have been identified as superior accelerators for this reaction. nih.gov The performance of such catalytic systems is evaluated through detailed kinetic studies, including absolute rate measurements by aliquot quenching and relative rate measurements using reaction calorimetry. nih.gov These studies provide critical data on reaction rates under various conditions (e.g., concentration, pH, buffer composition), leading to a deeper understanding of the catalytic cycle and the role of the benzimidazole moiety in stabilizing the active copper species.

Furthermore, the thermodynamic properties of the benzimidazole core itself are subject to investigation. Techniques like capillary electrophoresis are used to determine fundamental parameters such as the thermodynamic pK(a) values of substituted benzimidazoles. nih.gov Quantum chemical studies employing methods like Density Functional Theory (DFT) are also used to calculate energetic behaviors and the influence of temperature on thermodynamic properties like enthalpy, entropy, and heat capacity, providing theoretical insight into the molecule's stability and reactivity. researchgate.net

Exploration of Novel Cycloaddition and Rearrangement Pathways

The primary reaction pathway for the azide group in this compound is the Huisgen 1,3-dipolar cycloaddition with an alkyne. wikipedia.orgorganic-chemistry.org This reaction is highly exothermic but possesses a high activation barrier, often requiring elevated temperatures for the uncatalyzed thermal variant, which can produce a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. chemeurope.comorganic-chemistry.org The development of copper(I) and ruthenium(II) catalysts has revolutionized this transformation. wikipedia.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction proceeds via a different mechanism than the thermal cycloaddition and provides exclusive access to 1,4-disubstituted triazoles under mild, often aqueous, conditions. wikipedia.orgorganic-chemistry.org

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the copper-catalyzed version, RuAAC reactions regioselectively yield 1,5-disubstituted triazoles and can also be used with internal alkynes. wikipedia.org

Beyond these canonical cycloadditions, azidomethyl-benzimidazoles can participate in other transformations. Research has shown that 2-Azidomethylbenzimidazole can undergo a reaction with benzoyl chlorides followed by treatment with tributylphosphine. researchgate.net This sequence does not result in a simple cycloaddition but leads to a cyclization and rearrangement, forming 3-aryl-9H-imidazo[1,2-a]benzimidazoles. researchgate.net This demonstrates that the azidomethyl group can act as a precursor to more complex, fused heterocyclic systems, opening avenues for novel reaction discovery.

Emerging Research Frontiers for this compound Scaffolds

The synthesis and application of this compound and related compounds are continually evolving, with modern automation and process intensification technologies paving the way for new research possibilities.

Integration with Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry has emerged as a transformative technology in organic synthesis, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. omicsonline.org The synthesis of benzimidazoles has been successfully adapted to flow systems, utilizing packed-bed reactors with heterogeneous acid catalysts like Amberlyst-15. omicsonline.org These systems allow for rapid optimization of reaction parameters such as temperature, flow rate, and residence time, leading to high yields (90-97%) in minutes and significantly reducing solvent waste. omicsonline.org

The synthesis of organic azides, including derivatives like 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, presents inherent safety risks in batch mode due to the potential formation of volatile and explosive hydrazoic acid (HN3). researchgate.net Microflow reactors mitigate these risks by minimizing the reactor headspace and the total volume of hazardous material present at any given time. researchgate.net A continuous-flow protocol for preparing 2-(azidomethyl)oxazoles has also been developed, demonstrating the broader applicability of this technology to azidomethyl-heterocycles. beilstein-journals.org The integration of these safe and efficient flow synthesis methods for azidomethyl precursors with subsequent flow reactions (e.g., cycloadditions) represents a powerful strategy for the automated, on-demand production of this compound derivatives for high-throughput screening and materials development.

Table 2: Comparison of Batch vs. Flow Synthesis for Benzimidazole Derivatives

Parameter Traditional Batch Synthesis Continuous Flow Synthesis Reference
Reaction Time Prolonged (hours) Intensified (minutes) omicsonline.org
Safety Risk of HN3 accumulation in headspace Minimized headspace, improved safety profile researchgate.net
Scalability Limited by reactor size Easily scalable by extending run time omicsonline.org
Waste Generation Higher solvent and waste volumes Reduced solvent usage by ~65% omicsonline.org

| Catalyst | Often homogeneous, requires separation | Heterogeneous, allows for easy separation and reuse | omicsonline.org |

Application in Combinatorial Library Synthesis for Chemical Space Exploration

The strategic placement of an azidomethyl group at the 5-position of the benzimidazole scaffold renders this compound a valuable building block in the field of combinatorial chemistry. This functional group serves as a versatile handle for the construction of large and diverse chemical libraries, primarily through the highly efficient and selective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry" researchgate.netx-mol.comresearchgate.netnih.gov. The resulting 1,2,3-triazole linkage is not merely a linker but is considered a bioisostere for an amide bond, often contributing to the biological activity of the synthesized compounds mdpi.com.

The exploration of chemical space using combinatorial libraries derived from this compound allows researchers to systematically investigate structure-activity relationships (SAR) and identify novel compounds with desired biological or material properties nih.govresearchgate.netbiotech-asia.org. By reacting this compound with a diverse array of terminal alkynes, a multitude of unique molecular architectures can be rapidly generated and screened for various applications.

Detailed Research Findings:

Recent research has highlighted the utility of benzimidazole-triazole hybrids in drug discovery. While specific studies commencing with this compound are part of broader research trends, the principle is well-established through analogous syntheses. For instance, an efficient method for synthesizing 1,2,3-triazole-linked benzimidazoles has been developed via a copper-catalyzed click reaction between N-propynylated benzimidazole and a wide range of aromatic azides researchgate.net. This approach, though inverse in its starting materials, underscores the feasibility and efficiency of using the azide-alkyne cycloaddition to generate benzimidazole-containing libraries. The reaction proceeds under mild conditions, often in ethanol (B145695) at moderate temperatures, and offers advantages such as short reaction times and straightforward purification researchgate.net.

In a similar vein, the synthesis of novel benzimidazole-1,2,3-triazole-indoline derivatives has been achieved by employing a click reaction between substituted N-propargylated benzimidazole derivatives and in situ generated azido-indoline derivatives preprints.org. This further demonstrates the modular nature of this synthetic strategy, allowing for the combination of different heterocyclic systems to explore a wider chemical space.

The resulting libraries of benzimidazole-triazole hybrids have been evaluated for a range of biological activities, including antimicrobial, antiviral, and anticancer properties mdpi.comnih.govnih.gov. For example, certain hybrid compounds have shown promising inhibitory effects against various cancer cell lines and bacterial strains preprints.orgnih.gov. The diversity of the library, achieved by varying the substituents on the alkyne partner, is crucial for identifying potent and selective bioactive agents mdpi.com.

The table below illustrates a representative combinatorial library that could be synthesized from this compound and a selection of terminal alkynes, showcasing the potential for generating structural diversity.

EntryAlkyne ReactantResulting Compound StructurePotential Application Area
1Phenylacetylene5-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-benzo[d]imidazoleAnticancer, Antimicrobial
2Propargyl alcohol(1-((1H-benzo[d]imidazol-5-yl)methyl)-1H-1,2,3-triazol-4-yl)methanolAntiviral, Enzyme inhibition
3Ethynylpyridine5-((4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl)methyl)-1H-benzo[d]imidazoleMaterial Science (Ligands for metal complexes)
41-Ethynylcyclohexene5-((4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)methyl)-1H-benzo[d]imidazoleChemical Biology (Molecular probes)

The exploration of the chemical space facilitated by such libraries is instrumental in modern drug discovery and materials science. High-throughput screening of these compound collections can rapidly identify "hit" compounds with desired activities biotech-asia.org. Subsequent optimization of these hits, guided by the structure-activity relationships derived from the library data, can lead to the development of potent and selective therapeutic agents or functional materials.

Q & A

Basic: What are the common synthetic routes for 5-(Azidomethyl)-benzimidazole, and how can reaction yields be optimized?

Answer:
The synthesis typically involves functionalizing the benzimidazole core at the 5-position. A standard approach is the condensation of o-phenylenediamine derivatives with azide-containing reagents under controlled conditions. For example, nucleophilic substitution of 5-(chloromethyl)-benzimidazole with sodium azide in polar aprotic solvents (e.g., DMF) at 60–80°C can introduce the azidomethyl group . Yield optimization strategies include:

  • Catalyst screening : Use phase-transfer catalysts like tetrabutylammonium bromide to enhance reactivity.
  • Temperature control : Excessive heat may degrade the azide group; monitor via TLC or HPLC.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) improves purity, but gel permeation chromatography (GPC) is preferred for azide stability .

Advanced: How can DFT and molecular dynamics (MD) simulations elucidate the reaction mechanisms of this compound synthesis?

Answer:
Density Functional Theory (DFT) calculates transition-state energies and intermediates, identifying rate-limiting steps (e.g., azide substitution kinetics). MD simulations model solvent effects and steric hindrance in the benzimidazole scaffold. Key steps:

  • Geometry optimization : Use B3LYP/6-31G(d) basis sets to map electronic configurations.
  • Solvent modeling : Apply the Conductor-like Polarizable Continuum Model (CPCM) for DMF or acetonitrile environments.
  • Free-energy profiles : Calculate activation barriers for azide incorporation, comparing experimental vs. theoretical yields .

Basic: What in vitro assays are suitable for evaluating the antimicrobial activity of this compound derivatives?

Answer:

  • Minimum Inhibitory Concentration (MIC) : Broth microdilution assays (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
  • Time-kill kinetics : Monitor bactericidal effects at 2× MIC over 24 hours.
  • Synergy testing : Combine with β-lactams or fluoroquinolones to assess potentiation using checkerboard assays .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

Answer:

  • Substituent effects : Electron-withdrawing groups (e.g., nitro) at the 4-position increase antimicrobial potency by enhancing membrane penetration.
  • Azide positioning : Moving the azidomethyl group to the 6-position reduces steric clash with bacterial efflux pumps.
  • QSAR modeling : Use Partial Least Squares (PLS) regression to correlate logP, polar surface area, and MIC values .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR : 1^1H NMR (DMSO-d6) shows aromatic protons (δ 7.2–8.1 ppm) and azidomethyl CH2 (δ 4.3–4.5 ppm).
  • FT-IR : Confirm the azide stretch at ~2100 cm⁻¹.
  • Mass spectrometry : ESI-MS (m/z [M+H]+) validates molecular weight .

Advanced: How do vibrational spectroscopy and computational methods resolve ambiguities in structural assignments?

Answer:

  • VEDA/PED analysis : Deconvolute FT-IR/Raman spectra to assign vibrational modes (e.g., benzimidazole ring breathing vs. azide asymmetric stretching).
  • Theoretical vs. experimental shifts : Compare DFT-calculated IR frequencies (scaled by 0.961) with observed data to validate tautomeric forms .

Basic: What environmental stability tests are recommended for this compound in agricultural or pharmacological applications?

Answer:

  • Hydrolytic stability : Incubate in pH 3–9 buffers (37°C, 48 hrs) and analyze degradation via HPLC.
  • Photolysis : Expose to UV-A light (315–400 nm) to assess azide decomposition.
  • Soil microcosm studies : Measure half-life in manure-amended soils under aerobic/anaerobic conditions .

Advanced: How can in silico toxicology models predict the ecotoxicological risks of this compound?

Answer:

  • QSAR-Tox : Predict acute aquatic toxicity (e.g., LC50 for Daphnia magna) using EPA’s TEST software.
  • Metabolite profiling : Use GLORY or Meteor Nexus to simulate hepatic Phase I/II metabolism and identify toxic intermediates (e.g., nitrenes) .

Basic: What computational tools are used to study the binding affinity of this compound to biological targets?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with H. pylori urease or tubulin (docking score ≤ -7.0 kcal/mol indicates strong binding).
  • Pharmacophore mapping : Identify critical H-bond acceptors (azide) and aromatic π-π interactions .

Advanced: How do molecular dynamics (MD) simulations explain resistance mechanisms in benzimidazole-targeted pathogens?

Answer:

  • Mutant β-tubulin modeling : Simulate K350M or F200Y mutations in C. elegans to assess reduced drug binding.
  • Binding free energy (ΔG) : MM-PBSA calculations quantify affinity loss (ΔΔG ≥ 2.0 kcal/mol correlates with resistance) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.